molecular formula C17H25NO3S B5520287 {3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol

{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol

Cat. No. B5520287
M. Wt: 323.5 g/mol
InChI Key: UTKGASINRKDQHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves condensation reactions, using bases and specific sulfonyl chlorides as reactants in solvents like methylene dichloride. For example, compounds with structural similarities have been synthesized by condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides, showcasing the versatility of methods available for introducing various functional groups onto the piperidine ring (Girish et al., 2008).

Molecular Structure Analysis

X-ray crystallography reveals that such compounds typically crystallize in monoclinic crystal systems with the piperidine ring adopting a chair conformation. This conformation is crucial for the stability and reactivity of the compound, influencing its chemical behavior. The geometry around the sulfur atom in these molecules tends to be tetrahedral, suggesting a similar geometric arrangement could be expected for "{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol" (Naveen et al., 2015).

Chemical Reactions and Properties

The presence of the allyl group in "{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol" suggests potential for conjugate addition reactions, as seen in the reactivity of similar structures. Such reactions can be catalyzed under various conditions, offering pathways to synthesize a wide range of derivatives, which can be pivotal in developing new compounds with desired biological or chemical properties (Giovannini & Petrini, 1997).

Physical Properties Analysis

The crystalline nature of related compounds, alongside their specific conformation, plays a significant role in determining their physical properties, such as melting points, solubility, and stability. These properties are critical when considering the compound for various applications, including materials science and pharmaceuticals. The chair conformation of the piperidine ring, in particular, affects the compound's stability and reactivity (Karthik et al., 2021).

Chemical Properties Analysis

The functional groups attached to the piperidine ring significantly influence the chemical properties of "{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol." The phenylsulfonyl group, for example, introduces sites for potential hydrogen bonding and increases the molecule's overall polarity, affecting its interactions with solvents and reactants. These chemical properties are essential for understanding the compound's behavior in various chemical environments and its reactivity towards different classes of chemical reagents (Khalid et al., 2016).

properties

IUPAC Name

[1-[2-(benzenesulfonyl)ethyl]-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-2-9-17(15-19)10-6-11-18(14-17)12-13-22(20,21)16-7-4-3-5-8-16/h2-5,7-8,19H,1,6,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKGASINRKDQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)CCS(=O)(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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